molecular formula C20H19ClN4O2S B2778469 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 850937-57-4

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2778469
CAS No.: 850937-57-4
M. Wt: 414.91
InChI Key: NQBHVUNFHNOCSE-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of oxadiazole, thioacetyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a derivative of oxadiazole and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C18H19ClN4O2SC_{18}H_{19}ClN_4O_2S with a molecular weight of approximately 366.88 g/mol. The compound features a 1,3,4-oxadiazole ring linked to a piperazine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have shown significant activity against various bacterial strains. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. For example, compounds similar to the one have demonstrated inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

A study involving the evaluation of similar oxadiazole derivatives showed that they significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values in the micromolar range:

Compound Cell Line IC50 (µM)
Similar Oxadiazole DerivativeMCF-70.65
Similar Oxadiazole DerivativeHeLa2.41

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing piperazine and oxadiazole rings have been shown to inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits in mood disorders.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with similar compounds. This involves the upregulation of pro-apoptotic factors such as p53 and caspases.
  • Antimicrobial Action : The sulfanyl group may play a crucial role in disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • A study assessed a series of piperazine derivatives for their MAO inhibitory activity. The findings indicated that modifications at specific positions on the piperazine ring significantly enhanced inhibitory potency against MAO-A and MAO-B enzymes .
  • Another investigation focused on the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. Results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c21-16-6-4-5-15(13-16)19-22-23-20(27-19)28-14-18(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBHVUNFHNOCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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